![molecular formula C17H18O2 B14395113 Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 87555-73-5](/img/structure/B14395113.png)
Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ position, with ethyl and carboxylate functional groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenyl magnesium bromide) reacts with an appropriate ester or acid chloride to form the desired biphenyl derivative . The reaction typically requires anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran, to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. These methods allow for the efficient synthesis of biphenyl derivatives with high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be compared to other biphenyl derivatives, such as:
Biphenyl: The parent compound, consisting of two benzene rings without additional functional groups.
Polychlorinated Biphenyls (PCBs): Biphenyl derivatives with chlorine atoms, historically used as dielectric fluids and heat transfer agents.
Fenbufen and Flurbiprofen: Biphenyl derivatives with anti-inflammatory properties, used as non-steroidal anti-inflammatory drugs (NSAIDs).
The uniqueness of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Properties
CAS No. |
87555-73-5 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-4-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)16-12(2)10-15(11-13(16)3)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
InChI Key |
KGZUOBSFACTHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)

![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
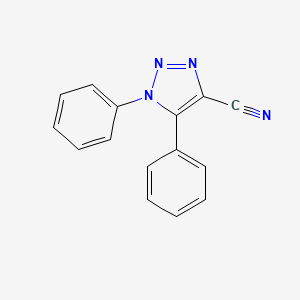
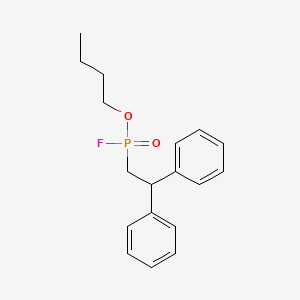

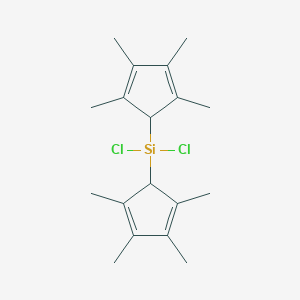
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
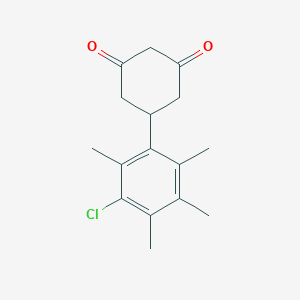
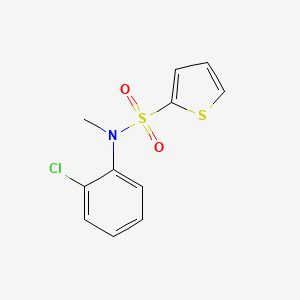
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
